tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate
Overview
Description
The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3, where R1 is usually an alkyl or aryl group and R2, R3 can be hydrogen, alkyl, or aryl . They are used in a wide range of applications, including as pesticides, fungicides, biocides, pharmaceuticals, and in organic synthesis .
Molecular Structure Analysis
The molecular structure of carbamates consists of a carbonyl group (C=O) linked to an alkyl or aryl group and an amine. The specific structure of “tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate” would depend on the specific groups attached to the carbamate core .Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions, including hydrolysis, aminolysis, and alcoholysis . The specific reactions that “this compound” can undergo would depend on its specific structure.Physical and Chemical Properties Analysis
The physical and chemical properties of carbamates can vary widely depending on their specific structure . For example, they can be solid or liquid at room temperature, and their solubility in water and organic solvents can vary .Scientific Research Applications
Synthesis and Structural Studies
Asymmetric Synthesis : tert-Butyl carbamates, including variants similar to tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate, have been synthesized using asymmetric Mannich reactions, highlighting their significance in the creation of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Intermediate in Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of several biologically active compounds, exemplified by its use in the synthesis of omisertinib (AZD9291), a notable example (Zhao, Guo, Lan, & Xu, 2017).
Crystallographic Analysis : Carbamate derivatives, including tert-butyl variants, have been studied for their crystal structure, revealing interesting aspects of molecular interactions and bonding patterns (Das et al., 2016).
Chemical Reactions and Catalysis : Studies have focused on chemical reactions involving tert-butyl carbamates, such as Diels-Alder reactions, indicating their versatility in synthetic organic chemistry (Padwa, Brodney, & Lynch, 2003).
Hydrogen and Halogen Bond Studies : The role of tert-butyl carbamates in forming hydrogen and halogen bonds has been explored, contributing to the understanding of molecular interactions in solid-state chemistry (Baillargeon et al., 2017).
Novel Applications and Syntheses
Formation of α-Alkyl-α-aminosilanes : Research has shown the potential of tert-butyl carbamate derivatives in the formation of α-alkyl-α-aminosilanes, highlighting their utility in organosilicon chemistry (Sieburth, Somers, & O'hare, 1996).
Glycosylative Transcarbamylation : This compound is involved in glycosylative transcarbamylation, leading to the production of anomeric 2-deoxy-2-amino sugar carbamates, useful in synthesizing unnatural glycopeptide building blocks (Henry & Lineswala, 2007).
Synthesis of Novel Amines : The tert-butyl carbamate group has been utilized in the synthesis of novel amines, demonstrating its role in the development of new chemical entities (Chankeshwara & Chakraborti, 2006).
Enantioselective Syntheses : Research on β-amino acids has involved the use of tert-butyl carbamate derivatives, highlighting their application in enantioselective syntheses (Lakner, Chu, Negrete, & Konopelski, 2003).
Photocatalyzed Cascade Reactions : Recent advancements include the use of tert-butyl carbamate derivatives in photocatalyzed cascade reactions for synthesizing 3-aminochromones, demonstrating their potential in photoredox catalysis (Wang et al., 2022).
Safety and Hazards
Carbamates can be hazardous and are often toxic. They can cause a variety of health effects, including respiratory and skin irritation, nausea, vomiting, abdominal pain, and in severe cases, seizures, and loss of consciousness . The specific safety and hazards of “tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate” would depend on its specific structure.
Future Directions
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-10-7-5-4-6-9(10)8-11(12)15/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJYUOBKHFIVFN-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H](CC2=CC=CC=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679388 | |
Record name | tert-Butyl [(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597555-55-0 | |
Record name | tert-Butyl [(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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